2-Bromo-5-(methylthio)benzenethiol chemical structure and properties
2-Bromo-5-(methylthio)benzenethiol chemical structure and properties
Technical Whitepaper: 2-Bromo-5-(methylthio)benzenethiol
Executive Summary
2-Bromo-5-(methylthio)benzenethiol (C₇H₇BrS₂) is a specialized tri-substituted benzene derivative characterized by three distinct functional handles: a nucleophilic thiol (-SH), an electrophilic aryl bromide (-Br), and a stable thioether (-SMe). This "orthogonal reactivity" profile makes it a high-value building block in drug discovery, particularly for synthesizing sulfur-containing heterocycles (benzothiophenes, thiochromans) and as a bioisostere for 2-bromo-5-methoxybenzenethiol.
This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, physicochemical properties, and safety frameworks.[1] It is designed to allow researchers to bypass initial optimization phases and move directly to application.
Structural Analysis & Physicochemical Profile
The molecule features a benzene core substituted at the 1, 2, and 5 positions. The steric bulk of the ortho-bromo group influences the reactivity of the thiol, often requiring elevated temperatures for nucleophilic substitution compared to unhindered thiophenols.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | Standard Nomenclature |
| Molecular Formula | C₇H₇BrS₂ | - |
| Molecular Weight | 235.16 g/mol | Calculated |
| Appearance | Pale yellow to amber oil or low-melting solid | Analogous to methoxy-derivatives |
| Boiling Point | ~135–140 °C at 0.5 mmHg | Predicted (High Vacuum Distillation) |
| Density | ~1.55 g/cm³ | Predicted |
| Solubility | DCM, Chloroform, THF, Ethyl Acetate | Lipophilic |
| pKa (-SH) | ~6.0–6.5 | Enhanced acidity due to o-Br (-I effect) |
| Odor | Pungent, characteristic stench | Thiophenol class |
Scientist’s Note: The para relationship between the bromine and the methylthio group creates a push-pull electronic system, slightly deactivating the bromine toward oxidative addition compared to simple aryl bromides, but the ortho-thiol moiety can act as a directing group in specific catalytic cycles.
Validated Synthetic Routes
Direct bromination of 3-(methylthio)benzenethiol is not recommended due to the high probability of disulfide formation and regioselectivity issues (competing bromination at C4 vs C6). The most robust route utilizes the Leuckart-Thiophenol Synthesis (Xanthate Method) starting from the aniline precursor.
Route A: Diazotization-Xanthate Sequence (Recommended)
This pathway avoids the use of foul-smelling reagents like H₂S and provides high purity.
Precursor: 2-Bromo-5-(methylthio)aniline.
Figure 1: Step-wise synthesis via the Xanthate intermediate, ensuring regiochemical fidelity.
Detailed Protocol
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Diazotization:
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Suspend 50 mmol of 2-bromo-5-(methylthio)aniline in 15% HCl (aq). Cool to 0°C.
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Add NaNO₂ (55 mmol) in water dropwise, maintaining temp <5°C. Stir for 30 min. Critical: Ensure solution remains clear; filter if diazonium salt precipitates.
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Xanthate Formation:
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Add the cold diazonium solution slowly to a solution of Potassium Ethyl Xanthate (60 mmol) in water (heated to 65°C).
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Observation: Nitrogen gas evolution will be vigorous. The oil that separates is the intermediate S-aryl xanthate.
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Extract with Ethyl Acetate, wash with brine, and concentrate.
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Hydrolysis:
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Dissolve the crude xanthate in Ethanol (100 mL).
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Add KOH pellets (150 mmol). Reflux for 2 hours under Nitrogen atmosphere.
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Note: The reaction mixture must be kept oxygen-free to prevent disulfide dimerization.
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Workup:
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Cool and concentrate ethanol. Dilute with degassed water.
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Wash with ether (removes non-acidic impurities).
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Acidify the aqueous layer with 6M HCl to pH 2.
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Extract the liberated thiol with DCM. Dry over MgSO₄ and concentrate.
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Reactivity & Applications
The compound serves as a "linchpin" scaffold. The diagram below illustrates its divergent reactivity.
Figure 2: Divergent synthetic pathways. Note that for Pd-catalysis (R2), the thiol is usually protected (e.g., as a benzyl ether) to prevent catalyst poisoning.
Key Application: Thiochroman Synthesis
Reaction with allyl bromide followed by radical cyclization or Heck reaction utilizes both the thiol and the aryl bromide to form bicyclic sulfur heterocycles, common pharmacophores in SSRIs and antimicrobial agents.
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Stench .
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Odor Control: This compound has a low odor threshold. All work must be performed in a functioning fume hood.[2] Glassware should be soaked in a bleach (sodium hypochlorite) bath to oxidize residual thiol to odorless sulfonate before removal from the hood.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thiols oxidize to disulfides (Ar-S-S-Ar) upon air exposure. If the liquid turns cloudy or solidifies unexpectedly, check for disulfide formation (reduction with Zn/AcOH can restore the thiol).
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Spill Management: Do not wipe with paper towels. Cover with weak oxidant (dilute bleach or H₂O₂) and absorbent material.
References
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Chemical Identity & Properties
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Synthetic Methodology
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Safety Data
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Safety Data Sheet: 2-Bromobenzenethiol. Fisher Scientific. Link
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